molecular formula C14H13NO4 B6334945 5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID CAS No. 887973-40-2

5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6334945
CAS No.: 887973-40-2
M. Wt: 259.26 g/mol
InChI Key: VRMULYNIQXCWFX-UHFFFAOYSA-N
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Description

5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID is an organic compound with the molecular formula C14H13NO4. It is a derivative of nicotinic acid, featuring a dimethoxyphenyl group attached to the nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (80-100°C)

    Time: Reaction times can vary but typically range from several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways . Additionally, it may modulate the activity of specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    2,4-Dimethoxybenzoic Acid: Shares the dimethoxyphenyl group but lacks the nicotinic acid moiety.

    Pyridine-3-Carboxylic Acid Derivatives: Other derivatives of nicotinic acid with different substituents on the aromatic ring.

Uniqueness

5-(2,4-DIMETHOXYPHENYL)NICOTINIC ACID is unique due to the presence of both the dimethoxyphenyl group and the nicotinic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-3-4-12(13(6-11)19-2)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMULYNIQXCWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646971
Record name 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-40-2
Record name 5-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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